2-Fluoropyridine-3-boronic acid
Overview
Description
2-Fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H5BFNO2. It is a derivative of pyridine, where a fluorine atom is substituted at the 2-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
2-Fluoropyridine-3-boronic acid, also known as (2-fluoropyridin-3-yl)boronic Acid, is primarily used as a reactant in the Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis . The compound’s primary targets are therefore the organic groups involved in these reactions .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is a carbon–carbon bond-forming process that allows for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various biologically active molecules, such as heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds, including biologically active molecules . These molecules can have various molecular and cellular effects, depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It’s also important to avoid dust formation, as this may affect the compound’s efficacy . , which could influence its distribution and action.
Biochemical Analysis
Biochemical Properties
2-Fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium .
Cellular Effects
It is known that the compound is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity . These molecules can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, this compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process involves the formation of new bonds at the molecular level, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable
Metabolic Pathways
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions , which could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) Followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium catalysts to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds in pyridines.
[4+2] Cycloadditions: This method involves cycloaddition reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for 2-Fluoropyridine-3-boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
2-Fluoropyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Heterocyclization with α-Oxocarboxylic Acids: This reaction forms heterocyclic compounds, which are valuable in medicinal chemistry.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Scientific Research Applications
2-Fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoropyridine-3-boronic acid can be compared with other similar compounds, such as:
2-Fluoro-4-pyridineboronic acid: Similar in structure but with the boronic acid group at the 4-position.
3-Fluoropyridine-2-boronic acid: The positions of the fluorine and boronic acid groups are reversed.
2-Chloropyridine-3-boronic acid: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHZIUAREWNXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382548 | |
Record name | 2-Fluoro-3-pyridylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174669-73-9 | |
Record name | 2-Fluoro-3-pyridylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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